N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide
Description
This compound features a cyclopropane carboxamide core substituted with a 1,1-dioxothiolan (sulfone) ring at the amide nitrogen, alongside 2,2-dimethyl and 3-(2-methylprop-1-en-1-yl) groups on the cyclopropane ring. The 2-methylprop-1-en-1-yl group adds steric bulk and electronic complexity, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C14H23NO3S |
|---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H23NO3S/c1-9(2)7-11-12(14(11,3)4)13(16)15-10-5-6-19(17,18)8-10/h7,10-12H,5-6,8H2,1-4H3,(H,15,16) |
InChI Key |
CNDBOMRJJZDACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2CCS(=O)(=O)C2)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxamide, also referred to by its CAS number 1212318-09-6, is a chemical compound with potential biological activity. This compound features a complex structure that includes a thiolane ring and a cyclopropane moiety, which may contribute to its biological properties.
- Molecular Formula : C₁₄H₂₃NO₃S
- Molecular Weight : 285.40 g/mol
- Structure : The compound contains a thiolane ring with a dioxo group and a cyclopropane carboxamide structure, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit activities such as:
- Antimicrobial Properties : Compounds containing thiolane and cyclopropane structures can interact with microbial membranes or enzymes, potentially leading to antimicrobial effects.
- Insecticidal Activity : Similar compounds have been studied for their potential as insecticides due to their ability to disrupt nervous system function in insects.
Research Insights
Recent studies have focused on the broader class of compounds that include dioxothiolan structures. These studies suggest that modifications in the thiolane ring can lead to variations in biological activity:
- Insecticidal Efficacy : Research indicates that structural variations can enhance or reduce insecticidal properties, suggesting a need for targeted modifications in the design of new agrochemicals.
- Antimicrobial Testing : Preliminary tests on structurally similar compounds have shown promising results against various bacterial strains, indicating potential for further exploration of this compound in this area.
Future Research Directions
To fully understand the biological activity of this compound, further research is needed:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and insecticidal properties.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Cyclopropane Carboxamide Derivatives
Key Observations :
- The target compound’s sulfone group distinguishes it from simpler carboxamides (e.g., N,N-diethyl-1-phenyl derivatives), likely enhancing solubility and oxidative stability .
Spectroscopic and Physicochemical Data
Key Observations :
- The sulfone group in the target compound will produce distinct S=O stretches in FTIR (~1150–1250 cm⁻¹), absent in non-sulfone analogs .
- Cyclopropane protons in the target compound are shielded compared to open-chain analogs, as seen in (δ 1.15–1.29) .
Preparation Methods
Cyclopropanecarboxylic Ester Preparation
Cyclopropanecarboxylic esters serve as precursors. For example, methyl cyclopropanecarboxylate is synthesized via [2+1] cycloaddition of dichlorocarbene to alkenes, followed by esterification. The target compound’s 2,2-dimethyl-3-(2-methylprop-1-en-1-yl) substituent suggests the use of pre-functionalized cyclopropane precursors.
Amidation with Thiolan-3-amine
The ester undergoes ammonolysis in the presence of catalytic alkali metal alcoholates (e.g., sodium isobutoxide) to form the carboxamide. Patent US5068428A details optimized conditions:
-
Catalyst : 6–14 mol% sodium isobutoxide
-
Solvent : Alcohols (e.g., isobutanol) or hydrocarbon-free systems
-
Temperature : 60–200°C (preferably 80–120°C)
-
Pressure : Atmospheric or elevated (up to 28 atm for large-scale reactions)
Under these conditions, conversions exceeding 85% are achieved, with subsequent purification via distillation and hydrolysis.
Functionalization of the Thiolan-3-yl Substituent
The 1,1-dioxothiolan-3-yl group is introduced via nucleophilic substitution or coupling reactions. Two validated approaches include:
Sulfolane Derivative Synthesis
Sulfolane (1λ⁶-thiolane-1,1-dione) is functionalized at the 3-position through:
-
Thiolane Oxidation : Thiolane is oxidized to sulfolane using H₂O₂ or KMnO₄.
-
Amine Coupling : Sulfolane-3-amine is prepared via Hofmann degradation of sulfolane-3-carboxamide or reductive amination of sulfolane-3-ketone.
Direct Amide Bond Formation
The cyclopropanecarboxylic acid chloride reacts with sulfolane-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA):
Yield optimization requires stoichiometric control (1:1.05 molar ratio) and inert atmospheres.
Industrial-Scale Production Protocols
Patent-US5068428A Workflow
Adapted for the target compound, this method involves:
-
Ester Activation : 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic isobutyl ester is mixed with sodium isobutoxide (8 mol%) in isobutanol.
-
Ammonolysis : Gaseous NH₃ is introduced at 90°C for 12 hours.
-
Workup :
Table 1: Reaction Conditions and Yields
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst (Na isobutoxide) | 8 mol% | 87 |
| Temperature | 90°C | – |
| Pressure | 1.5 atm | – |
| Purity (HPLC) | >98% | – |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A rapid protocol reduces reaction times from hours to minutes:
Enzymatic Amidification
Lipase-catalyzed reactions offer eco-friendly advantages:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Solvent : tert-Butanol
-
Substrates : Cyclopropanecarboxylic acid ethyl ester + sulfolane-3-amine
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 2,2-dimethyl and 3-(2-methylprop-1-en-1-yl) groups create steric bulk, necessitating:
-
High-Temperature Amidation : Enhances molecular mobility.
-
Polar Aprotic Solvents : DMF or dimethylacetamide (DMAc) improve solubility.
Byproduct Formation
Common byproducts include:
-
Cyclopropane Carboxylic Acid : From ester hydrolysis (controlled via anhydrous conditions).
-
N-Acylurea : Mitigated by avoiding excess coupling agents.
Analytical Characterization
Post-synthesis validation employs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
